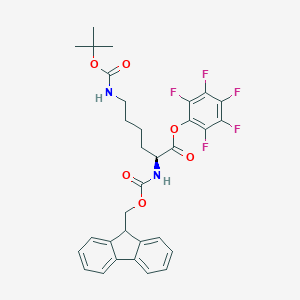

Fmoc-L-Lys(Teoc)-OH

Übersicht

Beschreibung

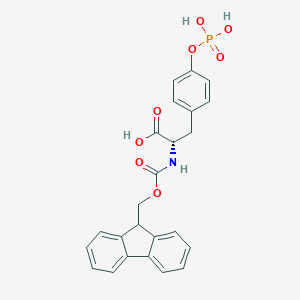

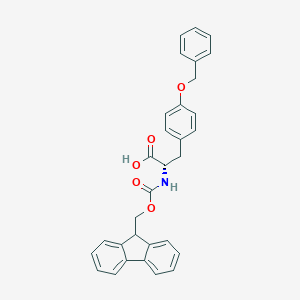

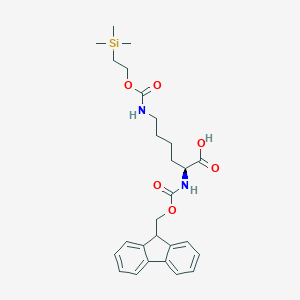

Fmoc-L-Lys(Teoc)-OH: is a derivative of lysine, an essential amino acid, modified with fluorenylmethyloxycarbonyl (Fmoc) and triethylsilyl (Teoc) protecting groups. This compound is primarily used in peptide synthesis, where the Fmoc group protects the amino group, and the Teoc group protects the side chain of lysine. These protecting groups are crucial in preventing unwanted reactions during peptide chain assembly.

Wissenschaftliche Forschungsanwendungen

Chemistry: : Fmoc-L-Lys(Teoc)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research and therapeutic purposes .

Biology: : It is used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes involving peptides .

Medicine: : Peptides synthesized using this compound are used in drug development, particularly in creating peptide-based drugs and vaccines .

Industry: : The compound is used in the production of peptide-based materials, such as hydrogels, which have applications in tissue engineering and drug delivery .

Wirkmechanismus

Target of Action

Fmoc-L-Lys(Teoc)-OH, also known as 9-fluorenylmethoxycarbonyl-L-lysine(Teoc)-OH, is a modified amino acid that primarily targets the process of protein synthesis and peptide assembly . It plays a crucial role in the fabrication of functional materials, particularly in the field of bio-inspired building blocks .

Mode of Action

The compound interacts with its targets through its inherent hydrophobicity and aromaticity, which promote the association of building blocks . The Fmoc group in the compound provides steric optimization and induces unique interactions that result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

this compound affects the biochemical pathways related to the self-assembly of functional molecules. This includes the self-organization of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The compound’s influence on these pathways leads to the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Pharmacokinetics

Its ability to form stable thermo-reversible organogels in various solvents suggests potential implications for its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its ability to promote the self-assembly of functional molecules. This results in the formation of distinct structures such as nanofibers, nanoribbons, or nanotubes . These structures have potential applications in cell cultivation, bio-templating, optical devices, drug delivery systems, catalytic processes, and therapeutic and antibiotic properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of substantial aromatic moieties in the side-chains of Fmoc-modified biomolecules can promote self-assembly . Additionally, the type of solvent used can affect the compound’s ability to form organogels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Lys(Teoc)-OH typically involves the following steps:

Protection of the ε-amino group of lysine: The ε-amino group of lysine is protected using the Teoc group. This is achieved by reacting lysine with triethylsilyl chloride in the presence of a base such as triethylamine.

Protection of the α-amino group: The α-amino group is then protected using the Fmoc group. This is done by reacting the Teoc-protected lysine with Fmoc chloride in the presence of a base like sodium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of protected lysine derivatives: Large quantities of lysine are reacted with protecting groups under controlled conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: The Fmoc and Teoc groups can be removed under specific conditions to reveal the free amino groups. Fmoc is typically removed using a base like piperidine, while Teoc is removed using fluoride ions.

Substitution Reactions: The protected lysine can undergo substitution reactions where the protecting groups are replaced with other functional groups.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Teoc Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is used.

Major Products Formed:

Fmoc Deprotection: The major product is the free amino group of lysine.

Teoc Deprotection: The major product is the free ε-amino group of lysine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

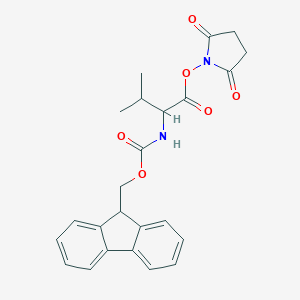

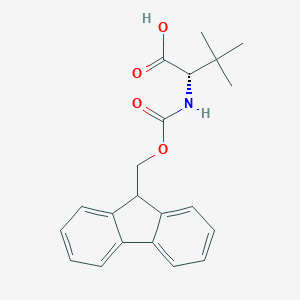

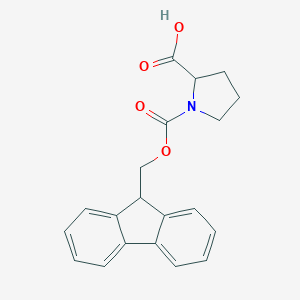

Fmoc-L-Lys(Boc)-OH: Similar to Fmoc-L-Lys(Teoc)-OH, but uses tert-butyloxycarbonyl (Boc) as the protecting group for the ε-amino group.

Fmoc-L-Lys(Mtt)-OH: Uses 4-methyltrityl (Mtt) as the protecting group for the ε-amino group.

Uniqueness

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNHWQULKLODEU-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

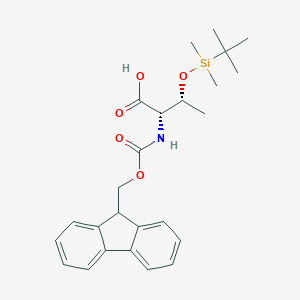

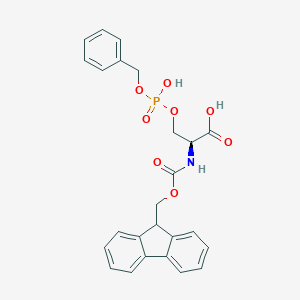

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.